molecular formula C19H21ClN2O4 B268997 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide

4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No. B268997
M. Wt: 376.8 g/mol
InChI Key: DFKKAZNHGPDGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide, also known as GW 501516, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have a wide range of beneficial effects on the body.

Mechanism of Action

4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating energy metabolism and has been shown to have a wide range of beneficial effects on the body. By activating PPARδ, 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516 can increase the expression of genes involved in energy metabolism, leading to improved endurance and cardiovascular performance.
Biochemical and Physiological Effects:
4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516 has been shown to have a wide range of biochemical and physiological effects on the body. Some of the most notable effects include increased endurance, improved cardiovascular performance, and increased fat burning. 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516 has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516 in lab experiments is its ability to improve endurance and cardiovascular performance in animal models. This can be particularly useful in studies that require animals to perform physical activity. However, one limitation of using 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516 is its potential to cause cancer in animal models. This has raised concerns about its safety and has led to further research into its potential side effects.

Future Directions

There are a number of potential future directions for research on 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516. One area of interest is in the development of new drugs that target the PPARδ receptor. Another area of interest is in the development of new drugs that can improve endurance and cardiovascular performance without the potential side effects of 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516. Additionally, further research is needed to fully understand the mechanisms of action of 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516 and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516 involves a complex series of chemical reactions. The starting material for the synthesis is 2-methyl-4-chlorophenol, which is reacted with chloroacetyl chloride to form 4-chloro-2-methylphenyl chloroacetate. This intermediate is then reacted with 2-methoxyethylamine to form the final product, 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516.

Scientific Research Applications

4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516 has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is in the field of sports performance enhancement. Studies have shown that 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide 501516 can increase endurance and improve cardiovascular performance, making it an attractive option for athletes looking to improve their performance.

properties

Product Name

4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C19H21ClN2O4/c1-13-11-15(20)5-8-17(13)26-12-18(23)22-16-6-3-14(4-7-16)19(24)21-9-10-25-2/h3-8,11H,9-10,12H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

DFKKAZNHGPDGDT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Origin of Product

United States

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